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Introduction
Dryocrassin ABBA, a natural phloroglucinol derived from the rhizome of Dryopteris

crassirhizoma, has demonstrated significant antiviral activity against a range of viruses,

including coronaviruses and influenza viruses. These application notes provide a summary of

its in vitro efficacy and detailed protocols for key antiviral and enzymatic assays. The

information herein is intended to guide researchers in the evaluation of Dryocrassin ABBA
and its potential as an antiviral therapeutic agent.

Antiviral Activity of Dryocrassin ABBA
Dryocrassin ABBA has been shown to inhibit the replication of several medically important

viruses in vitro. Its mechanism of action appears to be virus-specific, targeting key viral

enzymes essential for replication.

Against Coronaviruses (SARS-CoV-2, SARS-CoV, MERS-CoV): Dryocrassin ABBA
exhibits potent antiviral activity by targeting the main protease (Mpro or 3CLpro), a critical

enzyme in the coronavirus life cycle.[1] Inhibition of Mpro disrupts the processing of viral

polyproteins, thereby halting viral replication.

Against Influenza Virus (H5N1): The antiviral effect of Dryocrassin ABBA against influenza

virus is attributed to the inhibition of neuraminidase (NA), an enzyme crucial for the release
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of progeny virions from infected cells.[1]

Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of Dryocrassin ABBA
against various viruses and its inhibitory activity against specific viral enzymes.

Table 1: Antiviral Activity and Cytotoxicity of Dryocrassin ABBA

Virus Cell Line Assay IC50 (µM) CC50 (µM)
Selectivity
Index (SI =
CC50/IC50)

SARS-CoV-2 Vero
Immunofluore

scence
22.40 ± 0.73 >50 >2.23

SARS-CoV Vero
Immunofluore

scence
0.80 ± 0.07 >50 >62.5

MERS-CoV Vero
Not explicitly

stated

Not explicitly

stated
>50

Not

applicable

Influenza A

(H5N1)

Not explicitly

stated

Not explicitly

stated
16.5 >400 >24.2

Table 2: Enzymatic Inhibition by Dryocrassin ABBA

Target Enzyme Virus Assay IC50 (µM)

Main Protease (Mpro) SARS-CoV-2 FRET-based 46.48 ± 1.1

Neuraminidase (NA) Influenza A (H5N1) Fluorescence-based 18.59 ± 4.53

Experimental Protocols
In Vitro Antiviral Assay: Immunofluorescence-Based
Protocol for Coronaviruses
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This protocol describes the determination of the 50% inhibitory concentration (IC50) of

Dryocrassin ABBA against coronaviruses using an immunofluorescence-based assay in Vero

cells.

Materials:

Vero cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)

and penicillin-streptomycin

Coronavirus stock (SARS-CoV-2, SARS-CoV, or MERS-CoV)

Dryocrassin ABBA

3% Paraformaldehyde in PBS

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

Primary antibody (e.g., anti-SARS-CoV-2 Nucleocapsid protein antibody)

FITC-conjugated secondary antibody

DAPI (4',6-diamidino-2-phenylindole)

Phosphate Buffered Saline (PBS)

96-well plates

Procedure:

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent

monolayer on the day of infection. Incubate at 37°C with 5% CO2.

Compound Preparation: Prepare serial dilutions of Dryocrassin ABBA in DMEM.
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Infection: When cells are confluent, discard the culture medium. Infect the cells with the virus

at a specified multiplicity of infection (MOI) (e.g., 0.0125 for SARS-CoV-2) in the presence of

the serially diluted Dryocrassin ABBA. Include virus-only and cell-only controls.

Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours.

Fixation: After incubation, wash the cells once with PBS. Fix the cells by adding 3%

paraformaldehyde and incubating for 10 minutes at room temperature.

Permeabilization: Wash the cells once with PBS. Permeabilize the cells with permeabilization

solution for 2 minutes on ice.

Blocking: Wash the cells twice with PBS. Block with 5% BSA for 20 minutes at room

temperature.

Primary Antibody Incubation: Aspirate the blocking solution and add the primary antibody

diluted in blocking buffer. Incubate for 1 hour at room temperature.

Secondary Antibody Incubation: Wash the cells three times with PBS. Add the FITC-

conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room

temperature in the dark.

Counterstaining: Wash the wells three times with PBS. Add DAPI solution to stain the nuclei.

Imaging and Analysis: Visualize the cells using a fluorescence microscope. The percentage

of infected cells is determined by counting the number of FITC-positive cells relative to the

total number of cells (DAPI-stained nuclei). The IC50 value is calculated by non-linear

regression analysis of the dose-response curve.

Cytotoxicity Assay: MTT Protocol
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of

Dryocrassin ABBA in Vero cells using the MTT assay.

Materials:

Vero cells
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DMEM with FBS and penicillin-streptomycin

Dryocrassin ABBA

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Procedure:

Cell Seeding: Seed Vero cells in a 96-well plate and incubate overnight.

Compound Treatment: Add serial dilutions of Dryocrassin ABBA to the wells. Include

untreated cell controls.

Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at

37°C to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The cell viability is expressed as a percentage of the untreated control. The

CC50 value is determined from the dose-response curve using non-linear regression.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay:
FRET-based Protocol
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to

measure the inhibition of SARS-CoV-2 Mpro by Dryocrassin ABBA.

Materials:
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Recombinant SARS-CoV-2 Mpro

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

Dryocrassin ABBA

DMSO

Black 96-well or 384-well plates

Fluorescence plate reader

Procedure:

Reagent Preparation:

Prepare a working solution of SARS-CoV-2 Mpro in assay buffer.

Prepare a stock solution of the FRET substrate in DMSO and then dilute to a working

concentration in assay buffer.

Prepare serial dilutions of Dryocrassin ABBA in DMSO and then dilute in assay buffer.

Assay Reaction:

In a black microplate, add the Mpro working solution.

Add the diluted Dryocrassin ABBA or DMSO (for control).

Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

Initiate the reaction by adding the FRET substrate.

Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g.,

excitation at 340 nm, emission at 490 nm) kinetically over a period of time (e.g., 30 minutes)

at room temperature.
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Data Analysis: The rate of substrate cleavage is determined from the linear phase of the

fluorescence increase. The percent inhibition is calculated relative to the DMSO control. The

IC50 value is determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Influenza Neuraminidase (NA) Inhibition Assay:
Fluorescence-based Protocol
This protocol details a fluorescence-based assay to determine the inhibitory effect of

Dryocrassin ABBA on influenza neuraminidase activity.

Materials:

Influenza virus stock (e.g., H5N1)

Fluorescent substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

Dryocrassin ABBA

Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

Black 96-well plates

Fluorescence plate reader

Procedure:

Reagent Preparation:

Dilute the influenza virus stock to an appropriate concentration in assay buffer.

Prepare a working solution of MUNANA in assay buffer.

Prepare serial dilutions of Dryocrassin ABBA in assay buffer.

Assay Reaction:
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In a black microplate, add the diluted Dryocrassin ABBA.

Add the diluted virus suspension.

Pre-incubate for 30 minutes at 37°C.

Initiate the reaction by adding the MUNANA substrate.

Incubation and Termination: Incubate the plate for 1 hour at 37°C. Stop the reaction by

adding the stop solution.

Fluorescence Measurement: Measure the fluorescence of the released 4-

methylumbelliferone (4-MU) using a fluorescence plate reader (e.g., excitation at 365 nm,

emission at 450 nm).

Data Analysis: The percentage of neuraminidase inhibition is calculated relative to the virus-

only control. The IC50 value is determined by fitting the dose-response data to a non-linear

regression curve.
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Caption: Workflow for the Immunofluorescence-Based Antiviral Assay.
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Caption: Workflow for the FRET-Based Mpro Inhibition Assay.
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Caption: Inhibition of Coronavirus Replication by Dryocrassin ABBA via Mpro.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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